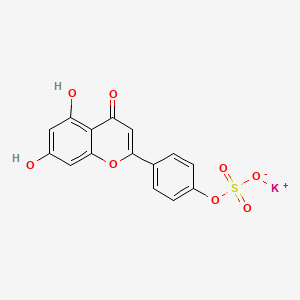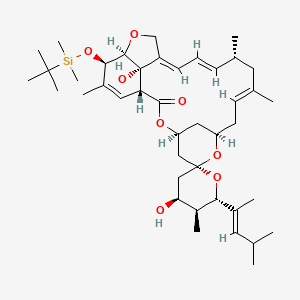
(2E)-3-(1-Methyl-1H-indazol-5-yl)acrylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-3-(1-Methyl-1H-indazol-5-yl)acrylic acid is an organic compound that belongs to the class of indazole derivatives Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(1-Methyl-1H-indazol-5-yl)acrylic acid typically involves the reaction of 1-methyl-1H-indazole with appropriate reagents to introduce the acrylic acid moiety. One common method involves the use of a Wittig reaction, where a phosphonium ylide reacts with 1-methyl-1H-indazole-5-carbaldehyde to form the desired acrylic acid derivative. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like tetrahydrofuran.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and employing purification techniques such as crystallization or chromatography to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(2E)-3-(1-Methyl-1H-indazol-5-yl)acrylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the acrylic acid moiety to an alcohol or alkane.
Substitution: The indazole ring can undergo electrophilic or nucleophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Reagents such as halogens (chlorine, bromine) or nucleophiles (amines, thiols) under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or alkanes. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Applications De Recherche Scientifique
(2E)-3-(1-Methyl-1H-indazol-5-yl)acrylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of various industrial chemicals.
Mécanisme D'action
The mechanism of action of (2E)-3-(1-Methyl-1H-indazol-5-yl)acrylic acid involves its interaction with specific molecular targets and pathways. The indazole moiety is known to interact with various enzymes and receptors, modulating their activity. The acrylic acid group can also participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Methyl-1H-indazole-5-carboxylic acid
- 1-Methyl-1H-indazole-5-boronic acid
- 2-(1-Methyl-1H-indazol-5-yl)acetic acid
Uniqueness
(2E)-3-(1-Methyl-1H-indazol-5-yl)acrylic acid is unique due to the presence of both the indazole and acrylic acid moieties in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications. Compared to similar compounds, it offers a unique balance of reactivity and stability, allowing for diverse chemical modifications and potential therapeutic applications.
Propriétés
Formule moléculaire |
C11H10N2O2 |
|---|---|
Poids moléculaire |
202.21 g/mol |
Nom IUPAC |
(E)-3-(1-methylindazol-5-yl)prop-2-enoic acid |
InChI |
InChI=1S/C11H10N2O2/c1-13-10-4-2-8(3-5-11(14)15)6-9(10)7-12-13/h2-7H,1H3,(H,14,15)/b5-3+ |
Clé InChI |
ZXCIBFISPLCCKT-HWKANZROSA-N |
SMILES isomérique |
CN1C2=C(C=C(C=C2)/C=C/C(=O)O)C=N1 |
SMILES canonique |
CN1C2=C(C=C(C=C2)C=CC(=O)O)C=N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


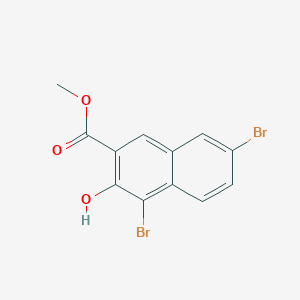
![ethyl (3S,7R)-11-bromo-7-methyl-9,12-dioxo-4-oxa-1,8-diazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-13-carboxylate](/img/structure/B13446516.png)
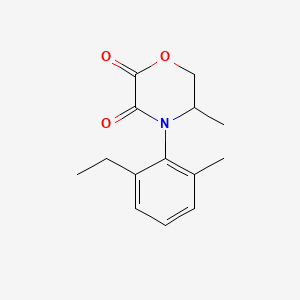
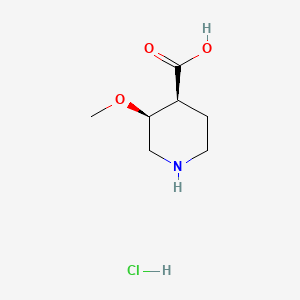
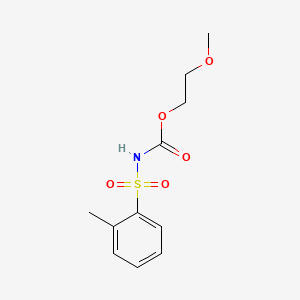
![Diphenylmethyl (6R,7R)-3-(Iodomethyl)-8-oxo-7-[(phenylmethylene)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid Ester](/img/structure/B13446535.png)
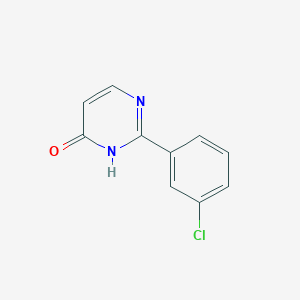
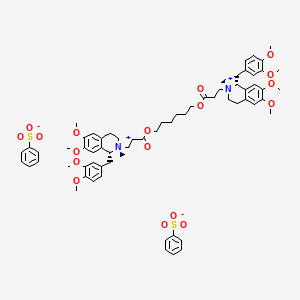
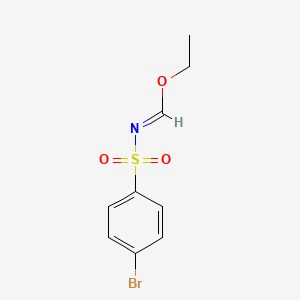
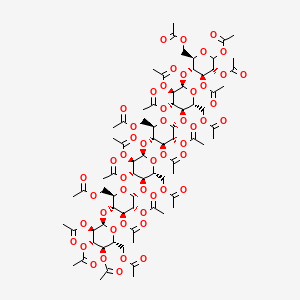
![(1S,2S,5S)-2,6,6-trimethyl-3-(pyridin-3-ylmethylimino)bicyclo[3.1.1]heptan-2-ol](/img/structure/B13446580.png)

